N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide -

N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide

Catalog Number: EVT-3645828
CAS Number:
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic aromatic substitution: This approach is employed to introduce various nucleophiles, such as amines [, ], thiols [, ], or alkoxides [], onto the 2,4-dichlorobenzene ring.
  • Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, are employed to attach aryl or alkynyl substituents to the 2,4-dichlorophenyl moiety [, ].
  • Cyclization reactions: The construction of heterocyclic rings, such as pyrazoles [, , ], oxadiazoles [, ], thiadiazoles [, ], and triazoles [, , ], often involves the 2,4-dichlorophenyl group as a substituent.

Structure-Activity Relationships (SAR)

  • The 2,4-dichlorophenyl group often participates in hydrophobic interactions and π-stacking interactions with aromatic residues in the binding site of target proteins [, , ].
  • The chlorine atoms can engage in halogen bonding interactions, further enhancing binding affinity [, ].

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is a potent inhibitor of protozoan CYP51, a cytochrome P450 enzyme crucial for sterol biosynthesis in trypanosomatid parasites. This inhibition effectively disrupts the parasite's life cycle and is the mechanism by which VNI cures Chagas disease [].
  • Relevance: VNI shares a crucial structural feature with N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide: the 2,4-dichlorophenyl group. This shared moiety suggests that both compounds might exhibit similar binding affinities towards specific biological targets or possess comparable pharmacological properties. Further research into VNI's interactions with fungal CYP51, as explored in the paper, might offer valuable insights for studying the potential antifungal activity of N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide [].

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

  • Compound Description: Compound 4 acts as a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. It exhibits potent CB1R activity while demonstrating low blood-brain barrier permeability due to its high tPSA value. This characteristic makes it a promising candidate for treating obesity and metabolic syndrome with potentially reduced central nervous system side effects [].
  • Relevance: Both Compound 4 and N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide share the 2,4-dichlorophenyl group. This common structural element suggests a possible overlap in their binding site preferences or interactions with certain biological targets. Although their core structures differ, understanding the structure-activity relationships of Compound 4 as a CB1R antagonist might be beneficial for investigating potential interactions of N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide with similar targets [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a highly potent and selective antagonist for the CB1 receptor, demonstrating nanomolar affinity for both rat and human receptors []. It effectively blocks the effects of CB1 agonists and has shown promise in reducing ethanol consumption, sucrose consumption, and food intake in animal models [].
  • Relevance: SR147778 and N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide belong to the same broad chemical class of substituted amides and both incorporate a 2,4-dichlorophenyl moiety. These structural similarities suggest potential commonalities in their physicochemical properties and possible interactions with biological systems. The extensive research on SR147778, including its pharmacophore modeling and 3D-QSAR analysis, can offer valuable insights for investigating the potential biological activities of N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide [, ].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective CB1 receptor antagonist. It exhibits inverse agonism at the CB1 receptor, meaning it not only blocks the effects of agonists but also exerts an opposite pharmacological effect by stabilizing the receptor in its inactive conformation. This property makes it a valuable tool for studying CB1 receptor pharmacology and a potential therapeutic agent for various conditions, including obesity and addiction [, ].
  • Relevance: The structural similarity of SR141716A with N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide, particularly the presence of the 2,4-dichlorophenyl group and the amide linkage, suggests potential commonalities in their binding properties and interactions with biological targets. The research on SR141716A, specifically its binding mode analysis and the identification of key interactions with amino acid residues in the CB1 receptor binding site, could be beneficial in understanding the potential activity of N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide [, ].

Properties

Product Name

N~1~-(2,4-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide

IUPAC Name

N-(2,4-dichlorophenyl)-2-(dimethylamino)acetamide

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

InChI

InChI=1S/C10H12Cl2N2O/c1-14(2)6-10(15)13-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3,(H,13,15)

InChI Key

YQTXMSKLCMTHJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=C(C=C(C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.